Taltobulin

Overview

Description

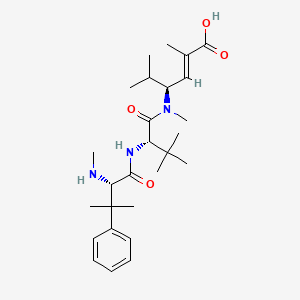

Taltobulin (HTI-286, SPA-110) is a synthetic tripeptide analog of the natural product hemiasterlin, designed to inhibit microtubule polymerization by binding to tubulin near the vinca alkaloid site . Its molecular formula is C₂₇H₄₃N₃O₄ (molecular weight: 473.65 g/mol), featuring three stereochemical centers (S,S,S-configuration) critical for bioactivity . Unlike taxanes and vinca alkaloids, this compound exhibits minimal interaction with P-glycoprotein (P-gp), a multidrug resistance (MDR) transporter, enabling efficacy against drug-resistant cancers .

Mechanistically, this compound disrupts microtubule dynamics, arresting the cell cycle at the G2/M phase and inducing apoptosis . In preclinical studies, it demonstrated nanomolar cytotoxicity (median IC₅₀ = 2.5 ± 2.1 nM) across 18 human tumor cell lines, including breast, ovarian, and colon cancers . In vivo, this compound suppressed tumor growth in xenograft models (e.g., 97.3% inhibition in Lox melanoma at 3 mg/kg orally) .

Preparation Methods

Synthetic Routes and Reaction Conditions

Taltobulin is synthesized through a convergent multicomponent strategy. One of the key steps in its synthesis is the Ugi four-component reaction (Ugi-4CR), which allows for the rapid assembly of the tripeptide structure. The synthetic route involves the use of Evans oxazolidinone to produce an enantiomerically pure tetramethyltryptophan unit. This is followed by peptide bond formation using an N-benzothiazole-2-sulfonyl (Bts) protecting group and ®-2-phenylglycinol chiral auxiliary .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using the same convergent multicomponent strategy. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Taltobulin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on the this compound molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired modification.

Major Products Formed

Scientific Research Applications

Taltobulin has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying peptide synthesis and modification.

Biology: Investigated for its effects on microtubule dynamics and cell division.

Medicine: Explored as a potential anticancer agent, particularly in the treatment of non-small cell lung cancer and hepatic tumors.

Industry: Utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy .

Mechanism of Action

Taltobulin exerts its effects by binding to the vinca domain between the alpha- and beta-subunits of tubulin. This binding inhibits the polymerization of purified tubulin, disrupts microtubule organization in cells, and induces mitotic arrest and apoptosis. The compound’s mechanism of action involves the activation of both the extracellular signal-regulated kinases (ERKs) and the phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) signaling pathways .

Comparison with Similar Compounds

Hemiasterlin

| Parameter | Taltobulin | Hemiasterlin |

|---|---|---|

| Origin | Synthetic analog | Natural product |

| Potency (IC₅₀) | ~10 nM (cell lines) | Sub-nanomolar (cell lines) |

| MDR Interaction | Low P-gp affinity | High P-gp susceptibility |

| Synthetic Accessibility | 12-step synthesis (LLS = 10) | 14-step synthesis (LLS = 10) |

| Clinical Status | Phase I/II trials | Preclinical |

- Key Differences :

Dolastatins (e.g., Dolastatin 10)

| Parameter | This compound | Dolastatin 10 |

|---|---|---|

| Binding Site | Vicinity of vinca site | Vinca site |

| Cytotoxicity | IC₅₀ = 2.5 nM (average) | IC₅₀ < 1 nM |

| Structural Features | Tripeptide with C-terminal | Depsipeptide with thiazole |

| MDR Interaction | Low | High |

- Mechanistic Insights :

- Both compounds disrupt tubulin assembly but differ in binding geometry. This compound’s C-terminal carboxylic acid forms hydrogen bonds with β-Asn186 in tubulin, a feature absent in inactive analogs .

- Hybrid molecules of this compound and dolastatin show enhanced antimicrotubule activity, though clinical data are pending .

Cryptophycins

| Parameter | This compound | Cryptophycin 52 |

|---|---|---|

| Binding Site | Near vinca site | Vinca site |

| Potency | IC₅₀ = 4 nM (tubulin) | IC₅₀ = 0.1 nM (tubulin) |

| MDR Interaction | Low | Moderate |

- Structural Comparison :

Vinca Alkaloids (e.g., Vinblastine)

| Parameter | This compound | Vinblastine |

|---|---|---|

| Binding Site | Proximal to vinca site | Vinca site |

| Mechanism | Inhibits polymerization | Promotes spiral tubulin aggregates |

| MDR Interaction | Low | High |

| Neurotoxicity | Minimal | High |

- Clinical Relevance: this compound’s oral bioavailability and lower neurotoxicity profile offer advantages over intravenous vinca alkaloids .

Computational and Pharmacokinetic Profiles

Conceptual DFT Analysis

- Reactivity Descriptors :

- Drug-Likeness :

In Vivo Performance

- Tumor Models: 92.3% growth inhibition in KB-3-1 xenografts (3 mg/kg orally) .

- Formulation : Stable in saline, enabling flexible dosing .

Biological Activity

Taltobulin, also known as HTI-286, is a synthetic compound classified as a tubulin inhibitor, primarily investigated for its potential in oncology. Its mechanism of action involves the disruption of microtubule dynamics, which is crucial for cell division and proliferation. This article delves into the biological activity of this compound, highlighting its effects on various cancer cell lines, mechanisms of cytotoxicity, and protective interactions with growth factors.

This compound functions by inhibiting tubulin polymerization, which prevents the formation of microtubules necessary for mitotic spindle assembly during cell division. This results in cell cycle arrest and subsequent apoptosis in susceptible cancer cells. The compound has shown efficacy against several cancer types, including breast cancer and other solid tumors.

Case Studies and Research Findings

-

Cell Line Studies : A study focused on the MCF-7 breast cancer cell line demonstrated that this compound induces cytotoxicity through apoptosis. The presence of fibroblast growth factor 1 (FGF1) was found to mitigate this effect, suggesting a complex interplay between this compound and cellular signaling pathways.

- Experimental Design : MCF-7 cells were treated with varying concentrations of this compound (5 nM) alongside FGF1 (10 ng/mL). Cell viability was assessed using alamarBlue Cell Viability Reagent.

- Results : FGF1 significantly improved cell viability in this compound-treated cells by activating ERK and AKT signaling pathways, contrasting with EGF's sole reliance on ERK activation .

- Cytotoxicity Mechanisms : The protective role of FGF1 against this compound-induced apoptosis was further elucidated through PARP cleavage assays. Both FGF1 and EGF inhibited PARP processing, indicating their anti-apoptotic effects in the presence of this compound .

- Migration Studies : In migration assays using the IncuCyte system, FGF1 was shown to restore migratory capacity in this compound-treated MCF-7 cells, highlighting its potential role in promoting metastasis under drug exposure .

Data Table: Comparative Effects of this compound and Growth Factors

| Treatment | Concentration | Cell Viability (%) | Apoptosis Induction | Migration Rate (Scratch Assay) |

|---|---|---|---|---|

| Control | - | 100 | Low | High |

| This compound | 5 nM | 30 | High | Low |

| This compound + FGF1 | 5 nM + 10 ng/mL | 70 | Low | High |

| This compound + EGF | 5 nM + 10 ng/mL | 50 | Moderate | Low |

Clinical Implications

The findings from studies involving this compound suggest that while it is an effective cytotoxic agent against certain cancer cells, its efficacy can be modulated by the presence of growth factors like FGF1. This raises important considerations for combination therapies where growth factor signaling pathways may influence treatment outcomes.

Properties

IUPAC Name |

(E,4S)-4-[[(2S)-3,3-dimethyl-2-[[(2S)-3-methyl-2-(methylamino)-3-phenylbutanoyl]amino]butanoyl]-methylamino]-2,5-dimethylhex-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H43N3O4/c1-17(2)20(16-18(3)25(33)34)30(10)24(32)22(26(4,5)6)29-23(31)21(28-9)27(7,8)19-14-12-11-13-15-19/h11-17,20-22,28H,1-10H3,(H,29,31)(H,33,34)/b18-16+/t20-,21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNTMOLDWXSVYKD-PSRNMDMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C=C(C)C(=O)O)N(C)C(=O)C(C(C)(C)C)NC(=O)C(C(C)(C)C1=CC=CC=C1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](/C=C(\C)/C(=O)O)N(C)C(=O)[C@H](C(C)(C)C)NC(=O)[C@H](C(C)(C)C1=CC=CC=C1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H43N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2041040 | |

| Record name | HTI-286 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

228266-40-8 | |

| Record name | N,β,β-Trimethyl-L-phenylalanyl-N-[(1S,2E)-3-carboxy-1-(1-methylethyl)-2-buten-1-yl]-N,3-dimethyl-L-valinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=228266-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Taltobulin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0228266408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HTI-286 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TALTOBULIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6D6912BXS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.